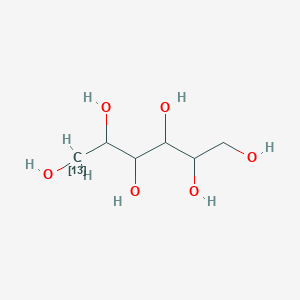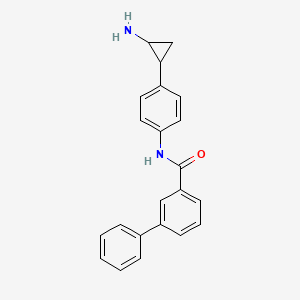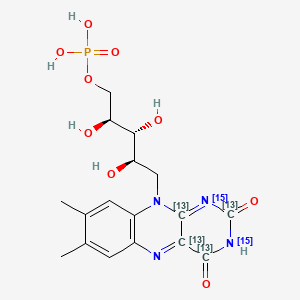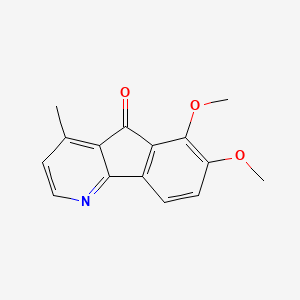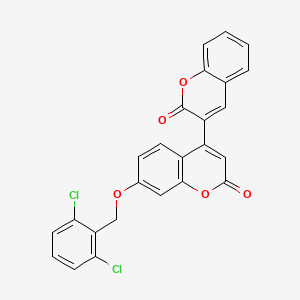
TDP1 Inhibitor-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Inhibiteur de TDP1-2 est un composé conçu pour inhiber l’activité de la tyrosyl-ADN phosphodiestérase 1 (TDP1), une enzyme impliquée dans la réparation des dommages à l’ADN. La TDP1 joue un rôle crucial dans l’élimination des adduits topoisomérase I-ADN, qui se forment lors de la réplication et de la transcription de l’ADN. En inhibant la TDP1, l’Inhibiteur de TDP1-2 peut améliorer l’efficacité des inhibiteurs de la topoisomérase I, ce qui en fait un composé précieux en thérapie anticancéreuse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’Inhibiteur de TDP1-2 implique généralement une synthèse organique en plusieurs étapes. Une approche courante est la réaction multicomposants de Groebke-Blackburn-Bienayme, qui permet l’assemblage rapide de molécules complexes à partir de matières premières simples . Cette réaction implique la condensation d’un aldéhyde, d’une amine et d’un isocyanure pour former un composé hétérocyclique. Les conditions de réaction impliquent souvent l’utilisation d’un solvant tel que le diméthylformamide et d’un catalyseur tel que l’acide trifluoroacétique.
Méthodes de production industrielle
La production industrielle de l’Inhibiteur de TDP1-2 peut impliquer l’extrapolation des voies de synthèse utilisées en laboratoire. Cela inclut l’optimisation des conditions de réaction pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de techniques de chimie en flux continu pour améliorer l’efficacité et réduire les déchets. L’utilisation de plateformes de synthèse automatisées peut également rationaliser le processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’Inhibiteur de TDP1-2 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir une activité biologique modifiée.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’inhibiteur, ce qui peut améliorer son affinité de liaison à la TDP1.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, permettant le réglage précis des propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et des nucléophiles tels que l’azoture de sodium pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour mener les réactions à terme .
Principaux produits
Les principaux produits formés à partir de ces réactions sont souvent des dérivés de l’Inhibiteur de TDP1-2 avec des groupes fonctionnels modifiés. Ces dérivés peuvent être testés pour leur activité biologique afin d’identifier des inhibiteurs plus puissants de la TDP1 .
Applications de la recherche scientifique
L’Inhibiteur de TDP1-2 a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier les mécanismes de réparation de l’ADN et le rôle de la TDP1 dans ce processus.
Biologie : Les chercheurs utilisent l’Inhibiteur de TDP1-2 pour étudier la réponse cellulaire aux dommages à l’ADN et les voies impliquées dans la réparation de l’ADN.
Applications De Recherche Scientifique
TDP1 Inhibitor-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of DNA repair and the role of TDP1 in this process.
Biology: Researchers use this compound to investigate the cellular response to DNA damage and the pathways involved in DNA repair.
Mécanisme D'action
L’Inhibiteur de TDP1-2 exerce ses effets en se liant au site catalytique de la TDP1, empêchant ainsi l’enzyme d’hydrolyser la liaison phosphodiester entre l’ADN et la topoisomérase I. Cette inhibition entraîne l’accumulation d’adduits topoisomérase I-ADN, ce qui peut induire la mort cellulaire dans les cellules cancéreuses en division rapide. Les cibles moléculaires de l’Inhibiteur de TDP1-2 comprennent les résidus catalytiques de la TDP1, tels que l’histidine, la lysine et l’asparagine, qui sont essentiels à l’activité de l’enzyme .
Comparaison Avec Des Composés Similaires
Composés similaires
Furamidine : Un puissant inhibiteur de la TDP1 qui se lie à l’ADN monobrin et à l’ADN double brin.
Dérivés de la thiazolidine-2,4-dione : Il a été démontré que ces composés inhibent la TDP1 et sont étudiés pour leur potentiel en thérapie anticancéreuse.
Dérivés de la 7-azaindénoisoquinoléine : Ces composés agissent comme des inhibiteurs doubles de la TDP1 et de la TDP2, améliorant l’efficacité des inhibiteurs de la topoisomérase.
Unicité
L’Inhibiteur de TDP1-2 est unique en sa capacité à accéder simultanément à la poche catalytique et à deux sites de liaison des substrats de la TDP1. Ce mode de liaison multivalent améliore sa puissance inhibitrice et en fait un candidat prometteur pour un développement ultérieur en tant qu’agent thérapeutique .
Propriétés
Formule moléculaire |
C25H14Cl2O5 |
|---|---|
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
7-[(2,6-dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C25H14Cl2O5/c26-20-5-3-6-21(27)19(20)13-30-15-8-9-16-17(12-24(28)31-23(16)11-15)18-10-14-4-1-2-7-22(14)32-25(18)29/h1-12H,13H2 |
Clé InChI |
QEOYHBDGERTIQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=C(C=CC=C5Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


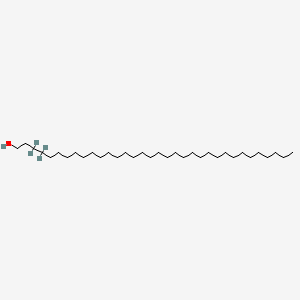
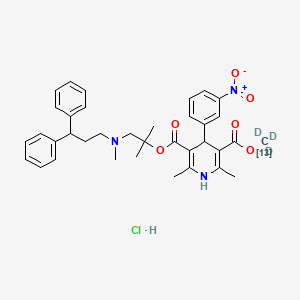
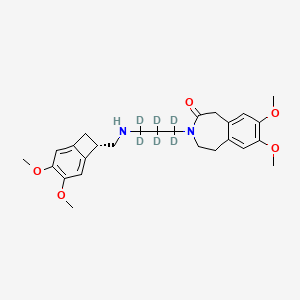
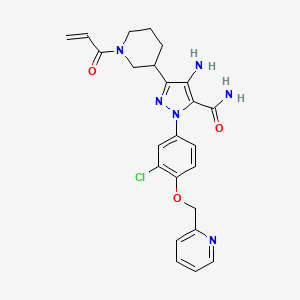
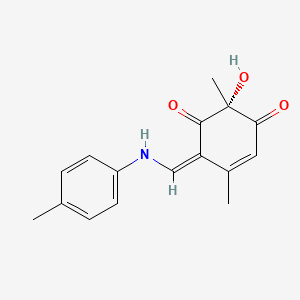

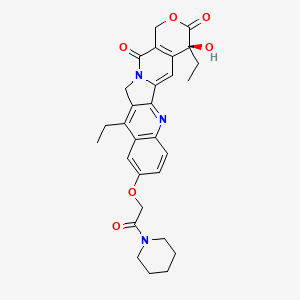
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

